1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one
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Overview
Description
1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring, which is a five-membered lactam This compound is of interest due to its potential biological activities and its role as a versatile intermediate in organic synthesis
Preparation Methods
The synthesis of 1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The sulfonyl and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-one ring and the sulfonylacetyl group may interact with enzymes or receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidin-2-one core but differ in their substituents, leading to variations in biological activity and chemical reactivity.
Pyrrolone derivatives: These compounds have a similar five-membered ring structure but differ in the presence of a double bond in the ring, affecting their chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO4S |
---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
1-[2-(4-methylphenyl)sulfonylacetyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H15NO4S/c1-10-4-6-11(7-5-10)19(17,18)9-13(16)14-8-2-3-12(14)15/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
LGAHYZXUGKFTEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCCC2=O |
Origin of Product |
United States |
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